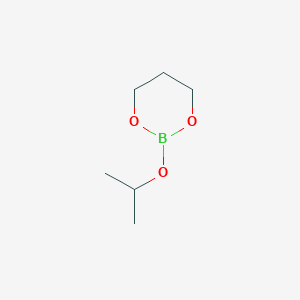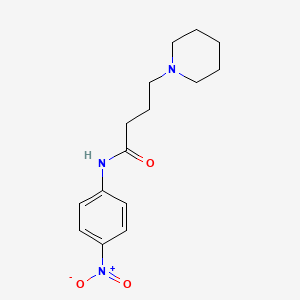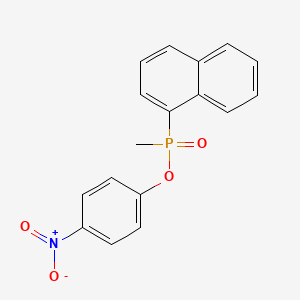
Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is an organic compound characterized by its unique structure, which includes an acetyloxy group and dimethoxy functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions to occur. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(hydroxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both acetyloxy and dimethoxy groups allows for versatile applications in synthesis and research.
Propriétés
Numéro CAS |
89630-95-5 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 5-acetyloxy-4,4-dimethoxyoct-2-enoate |
InChI |
InChI=1S/C13H22O6/c1-6-7-11(19-10(2)14)13(17-4,18-5)9-8-12(15)16-3/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
ZBBDDYMDYOOPDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C=CC(=O)OC)(OC)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)



![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

